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molecular formula C6H6Cl3N B1607388 2,5-Dichloroanilinium chloride CAS No. 33663-41-1

2,5-Dichloroanilinium chloride

Cat. No. B1607388
M. Wt: 198.5 g/mol
InChI Key: ZALVJCYWUBQENP-UHFFFAOYSA-N
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Patent
US06153604

Procedure details

A mixture of N-(3-ethylphenyl)-N-methylcyanamide (520 mg, 3.3 mmol), 2,5-dichloroaniline hydrochloride (600 mg, 3 mmol), and chlorobenzene (2 mL) were combined in a dry round bottom flask equipped with a water cooled condenser under nitrogen and placed in a preheated oil bath (150-160° C.). The reaction mixture was heated for 4 hours. After cooling, the crude reaction product was purified by crystallization from chlorobenzene/diethylether. The resulting crystals were collected by filtration, washed with diethylether, and dried in a vacuum oven (40° C., 15 hours) to yield the title compound, N-(3-ethylphenyl)-N-methyl-N'-(2,5-dichlorophenyl)guanidine hydrochloride, as a white solid (760 mg, 72% yield).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([N:9]([CH3:12])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2].Cl.[Cl:14][C:15]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:16]=1[NH2:17]>ClC1C=CC=CC=1>[NH2:9][C:10]([NH2:11])=[NH:17].[ClH:14].[CH2:1]([C:3]1[CH:4]=[C:5]([N:9]([CH3:12])[C:10]([NH:17][C:16]2[CH:18]=[C:19]([Cl:22])[CH:20]=[CH:21][C:15]=2[Cl:14])=[NH:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)N(C#N)C
Name
Quantity
600 mg
Type
reactant
Smiles
Cl.ClC1=C(N)C=C(C=C1)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined in a dry round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a water cooled condenser under nitrogen
CUSTOM
Type
CUSTOM
Details
placed in a preheated oil bath
CUSTOM
Type
CUSTOM
Details
(150-160° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crude reaction product
CUSTOM
Type
CUSTOM
Details
was purified by crystallization from chlorobenzene/diethylether
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with diethylether
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (40° C., 15 hours)
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
NC(=N)N
Name
Type
product
Smiles
Cl.C(C)C=1C=C(C=CC1)N(C(=N)NC1=C(C=CC(=C1)Cl)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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